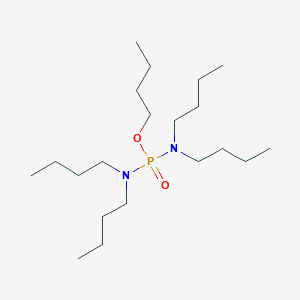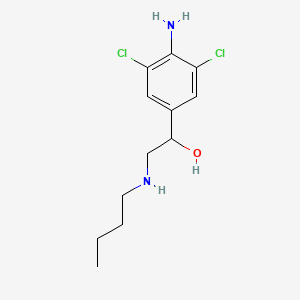
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes an amino group, a butylamino group, and dichlorobenzene, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol typically involves multiple steps, starting with the preparation of the dichlorobenzene derivative. The amino group is introduced through a nucleophilic substitution reaction, followed by the addition of the butylamino group. The final step involves the formation of the methanol derivative through a reduction reaction.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The process includes the use of catalysts and specific reaction conditions such as temperature, pressure, and pH to optimize the production.
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: The amino and butylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted benzene derivatives.
Aplicaciones Científicas De Investigación
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways, which are crucial for the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Clenbuterol: A compound with a similar structure but different functional groups.
Salbutamol: Another compound with similar pharmacological properties but a different chemical structure.
Terbutaline: Shares some structural similarities but differs in its specific functional groups.
Uniqueness
4-Amino-alpha-((butylamino)methyl)-3,5-dichlorobenzenemethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
38339-14-9 |
|---|---|
Fórmula molecular |
C12H18Cl2N2O |
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
1-(4-amino-3,5-dichlorophenyl)-2-(butylamino)ethanol |
InChI |
InChI=1S/C12H18Cl2N2O/c1-2-3-4-16-7-11(17)8-5-9(13)12(15)10(14)6-8/h5-6,11,16-17H,2-4,7,15H2,1H3 |
Clave InChI |
DZJNVYOLNWBUED-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(C1=CC(=C(C(=C1)Cl)N)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


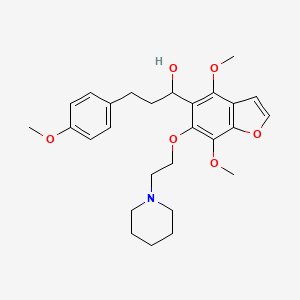
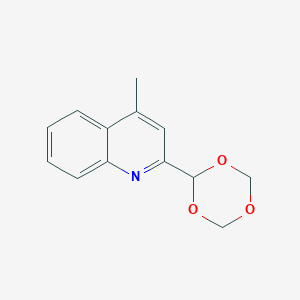
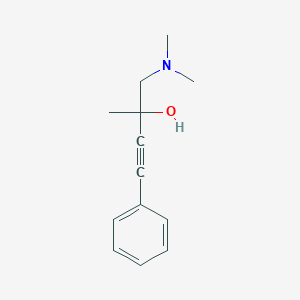
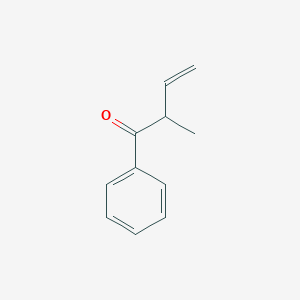
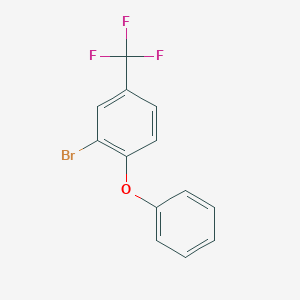
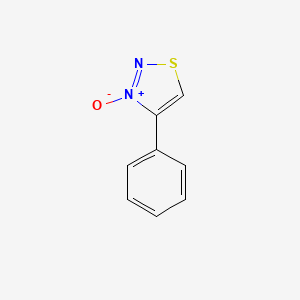
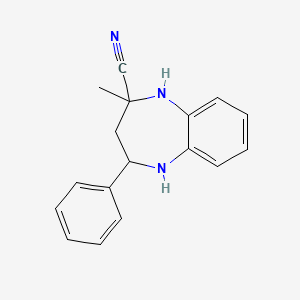
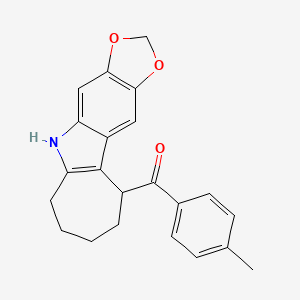
![Phosphonic acid, [2-(4-fluorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14669769.png)



![3-(Methylsulfanyl)-6-phenyl-5H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B14669787.png)
